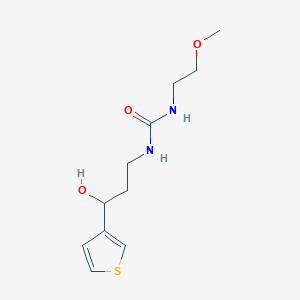

1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(2-methoxyethyl)urea

Description

Properties

IUPAC Name |

1-(3-hydroxy-3-thiophen-3-ylpropyl)-3-(2-methoxyethyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3S/c1-16-6-5-13-11(15)12-4-2-10(14)9-3-7-17-8-9/h3,7-8,10,14H,2,4-6H2,1H3,(H2,12,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHGVUGLBTQZPDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NCCC(C1=CSC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(2-methoxyethyl)urea typically involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of thiophene-3-carbaldehyde with a suitable Grignard reagent to form the corresponding alcohol.

Urea Formation: The intermediate alcohol is then reacted with an isocyanate derivative to form the urea moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The urea moiety can be reduced to form corresponding amines.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions on the thiophene ring can be carried out using reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(2-methoxyethyl)urea has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets. The hydroxy group and urea moiety can form hydrogen bonds with biological macromolecules, influencing their activity. The thiophene ring may also participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related urea derivatives:

Key Comparative Insights:

- Substituent Effects: The 2-methoxyethyl group in the target compound likely increases water solubility compared to aromatic substituents (e.g., 3,4-dimethylphenyl in ). This aligns with trends observed in urea derivatives where ether-linked groups enhance bioavailability . Thiophene vs.

- Synthetic Routes: The target compound’s synthesis may resemble methods for analogous ureas, such as coupling hydroxy-thiophene intermediates with isocyanate reagents (as seen in ). For example, details urea formation via magnesium-mediated detosylation in methanol .

- Fluorinated analogs (e.g., ) demonstrate improved metabolic stability, suggesting that the target compound’s non-fluorinated structure may prioritize synthetic accessibility over prolonged half-life.

Research Findings and Data

- Solubility Prediction : The 2-methoxyethyl group’s polarity likely reduces logP values compared to aromatic-substituted analogs, as seen in similar compounds where methoxy groups decrease hydrophobicity by ~0.5–1.0 log units .

- Pharmacological Potential: Thiophene-containing ureas are explored as opioid receptor agonists (e.g., PZM21 derivatives in ), though the target compound’s activity remains unstudied.

Biological Activity

1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(2-methoxyethyl)urea is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesizing information from various studies and research findings.

The molecular formula of 1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(2-methoxyethyl)urea is with a molecular weight of 282.4 g/mol. Its structure includes a thiophene ring, which is known for contributing to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄N₂O₂S |

| Molecular Weight | 282.4 g/mol |

| CAS Number | 2034606-02-3 |

Antitumor Activity

Research indicates that compounds containing the thiourea moiety exhibit significant antitumor properties. In one study, derivatives of thiourea were evaluated for their cytotoxic effects against various cancer cell lines. For instance, compounds similar to 1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(2-methoxyethyl)urea demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 15.1 to 28.7 µM against different cancer types, including prostate and breast cancer .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Thiourea derivatives have been shown to possess antibacterial and antifungal properties. For example, studies have indicated that certain thioureas can inhibit the growth of pathogenic bacteria and fungi, making them candidates for further development in antimicrobial therapies .

Anti-inflammatory Effects

Thiourea compounds have also been investigated for their anti-inflammatory effects. A study highlighted the ability of similar compounds to reduce inflammation markers in vitro, suggesting that 1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(2-methoxyethyl)urea may exhibit similar properties .

The biological activities of thiourea derivatives are often attributed to their ability to form hydrogen bonds and interact with biological targets such as enzymes and receptors. This interaction can lead to inhibition of key pathways involved in tumor growth and inflammation, thereby exerting therapeutic effects .

Study on Antitumor Activity

In a comparative study, several thiourea derivatives were synthesized and tested for their cytotoxicity against various cancer cell lines:

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| Compound A | PC-3 (Prostate) | 25.9 |

| Compound B | OVCAR-4 (Ovarian) | 28.7 |

| Compound C | MDA-MB-435 (Breast) | 15.1 |

These findings suggest that the structural modifications in thiourea derivatives significantly influence their biological activity, highlighting the importance of further research on compounds like 1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(2-methoxyethyl)urea .

Study on Antimicrobial Activity

A recent investigation into the antimicrobial properties of thiourea derivatives found that certain compounds exhibited effective inhibition against bacterial strains such as E. coli and S. aureus:

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound D | E. coli | 15 |

| Compound E | S. aureus | 18 |

This underscores the potential of thiourea derivatives as antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.